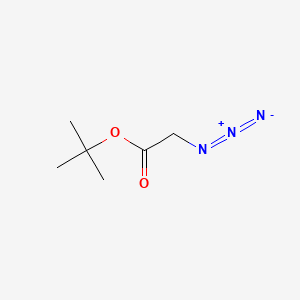

Tert-butyl 2-azidoacetate

Description

BenchChem offers high-quality Tert-butyl 2-azidoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-azidoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 2-azidoacetate, a versatile reagent with applications in organic synthesis and drug discovery. This document details its physical characteristics, spectroscopic data, reactivity, and key experimental protocols, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with diagrams.

Physicochemical Properties

tert-Butyl 2-azidoacetate is a liquid at room temperature, characterized by the presence of both an azide and a tert-butyl ester functional group.[1] These features impart specific reactivity and physical properties to the molecule, making it a valuable building block in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N₃O₂ | [2][3][4] |

| Molecular Weight | 157.17 g/mol | [3][4] |

| CAS Number | 6367-36-8 | [2][3][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 79-80.5 °C at 18 Torr; 33–41 °C at 1 mmHg | [5] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Miscible with common organic solvents. | |

| Storage Temperature | Refrigerator (2-8 °C) is recommended.[1] Some suppliers suggest storage at room temperature or under -20°C in an inert atmosphere.[5][6] |

Spectroscopic Data

The structural characterization of tert-butyl 2-azidoacetate is accomplished through various spectroscopic techniques. The following are characteristic spectral data for the compound.

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 2-azidoacetate exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is observed for the azide (N₃) stretching vibration, typically around 2100 cm⁻¹. The carbonyl (C=O) stretching of the ester group appears as a strong absorption in the range of 1730-1750 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) stretch | ~2100 (strong, sharp) |

| Carbonyl (C=O) stretch | 1730-1750 (strong) |

| C-H stretch (sp³ hybridized) | < 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of tert-butyl 2-azidoacetate in CDCl₃ is expected to show two distinct signals. A singlet at approximately 1.5 ppm corresponds to the nine equivalent protons of the tert-butyl group. A second singlet, shifted further downfield to around 3.8 ppm, is attributed to the two protons of the methylene group adjacent to the azide and carbonyl functionalities.

¹³C NMR: The carbon NMR spectrum in CDCl₃ will display characteristic peaks for the different carbon environments. The quaternary carbon of the tert-butyl group is expected around 82 ppm, while the methyl carbons of the tert-butyl group should appear around 28 ppm. The methylene carbon adjacent to the azide group is anticipated around 50 ppm, and the carbonyl carbon of the ester will be the most downfield signal, typically in the region of 167 ppm.

Reactivity and Chemical Transformations

The chemical behavior of tert-butyl 2-azidoacetate is dictated by its two primary functional groups: the azide and the tert-butyl ester. This dual functionality allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Azide Group Reactivity

The azide moiety is a high-energy functional group that readily participates in several important reactions.

tert-Butyl 2-azidoacetate is a valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.

References

An In-depth Technical Guide to Tert-butyl 2-azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis and bioconjugation. It covers its chemical properties, structure, synthesis, and key applications, with a focus on its role in modern drug discovery and development.

Core Chemical Information

-

Synonyms: t-Butyl azidoacetate

The structure of tert-butyl 2-azidoacetate features a tert-butyl ester protecting group and a reactive azide functional group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tert-butyl 2-azidoacetate is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 157.17 g/mol | [1][4] |

| Physical Form | Liquid | |

| Boiling Point | 63-64 °C at 5-6 mmHg | [7] |

| Refractive Index (n²⁰D) | 1.4348 | [7] |

| Storage Temperature | Refrigerator or Room Temperature | [2] |

Synthesis of Tert-butyl 2-azidoacetate

The synthesis of tert-butyl 2-azidoacetate is a straightforward nucleophilic substitution reaction. A general workflow for this synthesis is depicted below.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tert-Butyl 2-azidoacetate | 6367-36-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl 2-azidoacetate | 6367-36-8 | GAA36736 [biosynth.com]

- 5. tert-Butyl 2-azidoacetate CAS#: 6367-36-8 [chemicalbook.com]

- 6. labshake.com [labshake.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Purification of Tert-butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 2-azidoacetate, a valuable reagent in organic synthesis and drug discovery. The document details experimental protocols, presents comparative data for different synthetic routes, and outlines purification methodologies.

Introduction

Tert-butyl 2-azidoacetate is a key building block in organic chemistry, primarily utilized for the introduction of the azidoacetic moiety. This functional group is a precursor to glycine and its derivatives, which are fundamental components of many biologically active molecules, including peptides and peptidomimetics. The tert-butyl ester provides steric protection, allowing for selective reactions at other sites of a molecule, and can be deprotected under acidic conditions. Accurate and efficient synthesis and purification of this reagent are crucial for its successful application in multi-step synthetic pathways.

Synthesis of Tert-butyl 2-Azidoacetate

The most common and straightforward method for the synthesis of tert-butyl 2-azidoacetate is the nucleophilic substitution of a tert-butyl haloacetate with an azide salt. The two primary starting materials for this reaction are tert-butyl chloroacetate and tert-butyl bromoacetate.

Chemical Reaction Pathway

The synthesis proceeds via an SN2 reaction mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the halide (Cl⁻ or Br⁻) from the α-carbon of the tert-butyl haloacetate.

Caption: General reaction pathway for the synthesis of tert-butyl 2-azidoacetate.

Comparison of Starting Materials: Chloroacetate vs. Bromoacetate

The choice between tert-butyl chloroacetate and tert-butyl bromoacetate as the starting material can influence reaction time and yield due to the differing leaving group abilities of chloride and bromide ions. Bromide is a better leaving group than chloride, which generally leads to faster reaction rates.

| Parameter | tert-Butyl Chloroacetate | tert-Butyl Bromoacetate | Reference |

| Reaction Time | 18 hours | 3 - 60 hours | [1] |

| Typical Solvent | 60% Acetone/Water | DMF, THF | [1] |

| Typical Yield | 92% | High (not specified) | [1] |

Experimental Protocols

This robust procedure is adapted from Organic Syntheses, a highly reliable source for experimental protocols.[1]

Materials:

-

tert-Butyl chloroacetate

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 300-mL round-bottomed flask equipped with a reflux condenser, combine tert-butyl chloroacetate (30 g, 0.2 mole), sodium azide (24 g, 0.37 mole), and 90 mL of 60% (v/v) acetone-water.

-

Heat the heterogeneous mixture to reflux on a steam bath for 18 hours.

-

After the reaction is complete, distill off the acetone.

-

Add 15 mL of water to the remaining mixture to dissolve any inorganic salts.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the lower aqueous layer twice with 25-mL portions of diethyl ether.

-

Combine the ethereal extracts with the original upper organic layer.

-

Dry the combined organic solution over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Fractionally distill the residual oil under reduced pressure. Collect the fraction boiling at 33–41°C (1 mm Hg). The expected yield is approximately 29 g (92%).[1]

While a detailed, directly comparable protocol from a single source is not available, the general procedure involves the reaction of tert-butyl bromoacetate with sodium azide in an aprotic polar solvent like DMF or THF. The reaction is typically faster than with the chloro-analog.

General Procedure:

-

Dissolve tert-butyl bromoacetate in a suitable solvent (e.g., DMF).

-

Add sodium azide in slight excess.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Perform an aqueous workup to remove the solvent and inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

Purification of Tert-butyl 2-Azidoacetate

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. The two primary methods for purification are fractional distillation and flash column chromatography.

Experimental Workflow for Purification

Caption: General purification workflow for tert-butyl 2-azidoacetate.

Fractional Distillation

Fractional distillation under reduced pressure is the method of choice for large-scale purification, as described in the Organic Syntheses procedure.[1] This technique is effective for separating the product from less volatile impurities.

Quantitative Data for Distillation:

| Parameter | Value |

| Boiling Point | 33–41°C at 1 mm Hg |

| Boiling Point | 63–64°C at 5–6 mm Hg |

| Boiling Point | 72–73°C at 13 mm Hg |

Note: Due to the potentially explosive nature of organic azides, distillation should be conducted behind a safety screen, and the distillation temperature should be kept as low as possible by using a high vacuum.

Flash Column Chromatography

Flash column chromatography is a suitable alternative for smaller-scale purification or for the removal of impurities with similar boiling points to the product.

Experimental Protocol for Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting eluent mixture would be in the range of 5-20% ethyl acetate in hexanes.

-

Procedure:

-

Pack a glass column with silica gel slurried in the chosen eluent.

-

Dissolve the crude tert-butyl 2-azidoacetate in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization Data

The identity and purity of the synthesized tert-butyl 2-azidoacetate should be confirmed by spectroscopic methods.

| Spectroscopic Data | |

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

δ 3.84 (s, 2H, -CH₂-N₃)

-

δ 1.49 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃):

-

δ 167.5 (C=O)

-

δ 82.5 (-C(CH₃)₃)

-

δ 52.0 (-CH₂-N₃)

-

δ 28.0 (-C(CH₃)₃)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Azide (N₃) stretch: A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹. This is a characteristic peak for the azide functional group.

-

Carbonyl (C=O) stretch: A strong absorption band is expected around 1740 cm⁻¹.

-

C-H stretch (alkane): Absorption bands are expected in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Impact (EI): The molecular ion peak (M⁺) at m/z = 157 may be weak or absent. Common fragmentation patterns include the loss of the tert-butyl group ([M - 57]⁺) and the loss of the azido group ([M - 42]⁺). A prominent peak at m/z = 57 corresponding to the tert-butyl cation is expected.

Safety Precautions

-

Organic Azides: Tert-butyl 2-azidoacetate is an organic azide and should be handled with caution as it is potentially explosive, especially when heated. Avoid friction, shock, and exposure to high temperatures.

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood.

-

Haloacetates: Tert-butyl chloroacetate and tert-butyl bromoacetate are lachrymators and are corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.

This guide provides a detailed framework for the synthesis and purification of tert-butyl 2-azidoacetate. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before carrying out any of the described procedures.

References

Tert-butyl 2-azidoacetate molecular weight and formula.

An In-Depth Technical Guide to Tert-butyl 2-azidoacetate

For researchers, scientists, and drug development professionals, tert-butyl 2-azidoacetate is a valuable reagent in organic synthesis. This guide provides core information on its molecular properties, detailed experimental protocols for its synthesis, and its application in significant chemical reactions.

Core Molecular Data

Tert-butyl 2-azidoacetate is a key building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds and for the introduction of the azido functional group. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C6H11N3O2[1][2][3][4][5][6] |

| Molecular Weight | 157.17 g/mol [1][2][3][4][5][6][7][8] |

| CAS Number | 6367-36-8[1][2][3][7] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2-azidoacetate is most commonly achieved through the nucleophilic substitution of tert-butyl chloroacetate with sodium azide.

Experimental Protocol: Synthesis of Tert-butyl 2-azidoacetate

This protocol is adapted from established synthetic procedures.[7]

Materials:

-

Tert-butyl chloroacetate

-

Sodium azide

-

Acetone

-

Water

-

Diethyl ether

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine tert-butyl chloroacetate (1.0 eq), sodium azide (1.85 eq), and a 60% (v/v) acetone-water mixture.

-

Heat the heterogeneous mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, remove the acetone using a rotary evaporator.

-

Add water to the remaining residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield tert-butyl 2-azidoacetate.

Applications in Organic Synthesis

Tert-butyl 2-azidoacetate is a versatile reagent with applications in several key areas of organic synthesis, including the formation of indoles and bioconjugation via "click chemistry".

Hemetsberger–Knittel Indole Synthesis

A notable application of tert-butyl 2-azidoacetate is in the Hemetsberger–Knittel reaction for the synthesis of tert-butyl indole-2-carboxylates. This reaction involves the base-mediated aldol condensation of an aryl aldehyde with tert-butyl azidoacetate, followed by thermal cyclization of the resulting 2-azidocinnamate intermediate.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Tert-butyl 2-azidoacetate serves as a source of the azide functionality for "click chemistry," a powerful and versatile method for forming covalent linkages. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is widely used in bioconjugation, drug discovery, and materials science.

References

- 1. tert-Butyl 2-azidoacetate | 6367-36-8 | GAA36736 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. interchim.fr [interchim.fr]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Safe handling and storage conditions for tert-butyl 2-azidoacetate.

An In-depth Technical Guide to the Safe Handling and Storage of tert-Butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis, particularly in the introduction of the azide moiety for applications such as "click chemistry." The presence of the azido group necessitates stringent safety precautions due to the potential for explosive decomposition. This document outlines the known hazards, safe handling and storage procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Tert-butyl 2-azidoacetate is an organic azide, a class of compounds known for their energetic nature. The primary risks associated with this compound are its potential for explosive decomposition when subjected to heat, shock, friction, or light, and its inherent toxicity.

GHS Hazard Classification: While a comprehensive, officially harmonized GHS classification is not readily available, supplier safety data sheets indicate the following hazards:

-

H241: Heating may cause a fire or explosion.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physicochemical and Toxicological Properties

Limited quantitative toxicological and thermal stability data for tert-butyl 2-azidoacetate are publicly available. The following table summarizes the available information and highlights data that is not readily accessible. General safety precautions for organic azides should always be followed.

| Property | Value | Citation |

| Chemical Name | tert-Butyl 2-azidoacetate | |

| CAS Number | 6367-36-8 | [1] |

| Molecular Formula | C6H11N3O2 | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 79-80.5 °C at 18 Torr | [3] |

| Decomposition Temperature | Data not available. Organic azides are known to be thermally sensitive and can decompose explosively. | |

| Oral LD50 (Rat) | Data not available. The GHS classification H302 (Harmful if swallowed) indicates oral toxicity. | [2] |

| Inhalation LC50 | Data not available. The GHS classification H335 (May cause respiratory irritation) indicates inhalation hazard. | [2] |

| Dermal LD50 | Data not available. The GHS classification H315 (Causes skin irritation) indicates dermal hazard. | [2] |

| Storage Temperature | Refrigerator | [2] |

Safe Handling Procedures

Due to its potential for explosive decomposition, tert-butyl 2-azidoacetate should be handled with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing or explosion.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger scale operations, a blast shield should be used.

-

Respiratory Protection: All handling of tert-butyl 2-azidoacetate should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Laboratory Practices

-

Work Scale: Work with the smallest quantities of the material as is practical.

-

Temperature Control: Avoid heating the compound unless absolutely necessary and under strictly controlled conditions. Distillation, if required, must be conducted behind a blast shield with a water bath as the heat source and at the lowest possible pressure.

-

Avoid Contamination: Do not allow the compound to come into contact with incompatible materials (see Section 3.1).

-

Use of Spatulas: Use non-metallic (e.g., plastic or ceramic) spatulas to avoid the formation of shock-sensitive metal azides.

-

Static Discharge: Take precautions to prevent static discharge. Grounding and bonding may be necessary for larger scale transfers.

Storage Conditions

Proper storage of tert-butyl 2-azidoacetate is critical to prevent decomposition.

-

Temperature: Store in a refrigerator, away from heat sources.

-

Light: Store in an amber bottle to protect from light.

-

Container: Use a tightly sealed container.

-

Ventilation: Store in a well-ventilated area.

Incompatible Materials

Avoid contact with the following:

-

Strong Acids: Can form the highly toxic and explosive hydrazoic acid.

-

Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Halogenated Solvents: Reactions with solvents like dichloromethane or chloroform can form dangerously unstable di- and tri-azidomethane.

Experimental Protocols

The following is a summary of a literature procedure for the synthesis and purification of tert-butyl 2-azidoacetate.

Synthesis of tert-Butyl 2-azidoacetate

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

tert-Butyl chloroacetate (0.2 mole)

-

Sodium azide (0.37 mole)

-

60% (v/v) acetone-water (90 ml)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of tert-butyl chloroacetate, sodium azide, and 60% acetone-water is heated under reflux for 18 hours.

-

The acetone is removed by distillation.

-

Water is added to the residue, and the mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation.

-

The residual oil is fractionally distilled under reduced pressure. Caution: The distillation must be conducted behind a safety screen due to the potentially explosive nature of the product.

Purification

Purification is achieved by fractional distillation under reduced pressure as described in the synthesis protocol. It is crucial to use a blast shield during this process.

Emergency Procedures

Spills

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).

-

Collect the absorbed material in a sealed container for proper disposal.

-

Do not use combustible materials like paper towels to clean up spills.

Fire

-

Use a carbon dioxide, dry chemical, or foam extinguisher.

-

Do not use water, as it may spread the contamination.

-

If a fire involves tert-butyl 2-azidoacetate, there is a risk of explosion. Evacuate the area immediately if the fire cannot be controlled.

Exposure

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

-

Decontamination: All equipment and glassware should be decontaminated by rinsing with a suitable solvent.

-

Waste Collection: Collect all waste containing tert-butyl 2-azidoacetate in a designated, sealed, and properly labeled container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain.

Visualizations

Caption: Key safety considerations for tert-butyl 2-azidoacetate.

Caption: Experimental workflow for the synthesis of tert-butyl 2-azidoacetate.

References

- 1. tert-Butyl 2-azidoacetate - Safety Data Sheet [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Acute toxicity and cancer risk assessment values for tert-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 2-azidoacetate material safety data sheet (MSDS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis. The document summarizes its chemical and physical properties, safety information, handling procedures, and known biological activities, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Tert-butyl 2-azidoacetate is a colorless liquid utilized as a reagent in various organic syntheses, particularly in the preparation of azido-containing compounds.[1]

| Property | Value | Reference |

| CAS Number | 6367-36-8 | [2][3][4][5][6] |

| Molecular Formula | C6H11N3O2 | [2][3][4][5][7] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| Physical Form | Liquid | |

| Boiling Point | 79-80.5 °C at 18 Torr | [3] |

| Purity | 90% | |

| Storage Temperature | Refrigerator or Room Temperature | [3][5] |

Hazard Identification and Safety Information

Tert-butyl 2-azidoacetate is classified as a warning-level hazard, with associated risks of being a flammable liquid and causing skin, eye, and respiratory irritation.

| Hazard Statement | Code | Reference |

| Self-heating; may catch fire | H241 | |

| Harmful if swallowed | H302 | |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 |

Precautionary Statements: P210, P243, P260, P280, P305, P338, P351.

Toxicological Data

Toxicity Data for Tert-butyl Acetate (Analogue)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4100 mg/kg | [8][9] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [9] |

| LC50 | Rat | Inhalation | > 9482 mg/m³ (4 h) | [10] |

The health effects of tert-butyl acetate are largely attributed to its metabolite, tert-butanol.[11] Chronic exposure studies in rodents have shown that tert-butanol can induce kidney and thyroid tumors.[11]

Experimental Protocols

Synthesis of Tert-butyl 2-azidoacetate

A common method for the synthesis of tert-butyl 2-azidoacetate involves the reaction of tert-butyl chloroacetate with sodium azide.[12]

Procedure:

-

A mixture of 30 g (0.2 mole) of tert-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water is prepared in a 300-ml round-bottomed flask fitted with a reflux condenser.

-

The heterogeneous mixture is heated under reflux on a steam bath for 18 hours.

-

The acetone is then distilled off, and 15 ml of water is added to the remaining mixture.

-

The mixture is transferred to a separatory funnel, the layers are separated, and the lower aqueous layer is extracted twice with 25-ml portions of ether.

-

The ethereal extracts are combined with the original upper layer, and the solution is dried over anhydrous sodium sulfate.

-

The ether is distilled off, and the residual oil is fractionated under reduced pressure. The fraction boiling from 33–41°C at 1 mm Hg is collected.

-

Caution: Due to the potentially explosive nature of the ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining a low pressure.[12]

Caption: Workflow for the synthesis of tert-butyl 2-azidoacetate.

Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Take measures to prevent the buildup of electrostatic charge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

Reactivity and Decomposition

Organic azides are potentially explosive and should be handled with care. Thermal decomposition of similar azido compounds, such as 2-azidoethyl acetate, can proceed via a concerted mechanism.[13] While specific decomposition products for tert-butyl 2-azidoacetate are not detailed in the available literature, caution should be exercised at elevated temperatures.

Reactions with strong acids can lead to the release of hydrazoic acid, which is highly toxic and explosive. The tert-butyl ester group is susceptible to cleavage under acidic conditions.[14][15]

Caption: Logical relationships for the safe handling of tert-butyl 2-azidoacetate.

Biological Activity and Use in Drug Development

Tert-butyl 2-azidoacetate has demonstrated antibacterial activity against the HL-60 human promyelocytic leukemia cell line.[16] It is suggested that this activity may arise from its ability to react with amino groups on proteins and phosphonates on DNA.[16]

In the context of drug development, the tert-butyl ester group is sometimes incorporated into prodrugs to enhance metabolic stability.[17] However, the tert-butyl group itself can be a site of metabolism by cytochrome P450 enzymes.[18][19] There is no specific information available regarding the metabolic pathways of tert-butyl 2-azidoacetate.

Conclusion

Tert-butyl 2-azidoacetate is a valuable synthetic intermediate. While its direct toxicological profile is not well-documented, the safety data for analogous compounds and the inherent reactivity of the azide group necessitate careful handling and storage. Its potential as a building block in medicinal chemistry is suggested by its use in the synthesis of various nitrogen-containing heterocycles and its observed antibacterial activity, warranting further investigation into its biological mechanisms of action. Researchers and drug development professionals should adhere to strict safety protocols when utilizing this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tert-Butyl 2-azidoacetate CAS#: 6367-36-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl 2-azidoacetate | 6367-36-8 [chemicalbook.com]

- 6. CAS NO. 6367-36-8 | Tert-Butyl 2-azidoacetate | C6H11N3O2 [localpharmaguide.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dir.ca.gov [dir.ca.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. tert-Butyl Esters [organic-chemistry.org]

- 16. tert-Butyl 2-azidoacetate | 6367-36-8 | GAA36736 [biosynth.com]

- 17. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of Tert-Butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis. The document details its boiling point under various conditions and outlines a standard experimental protocol for its preparation. This information is critical for the safe handling, application, and optimization of reactions involving this compound in research and development, particularly within the pharmaceutical industry.

Core Physical and Chemical Properties

Tert-butyl 2-azidoacetate is a liquid at room temperature. Due to its liquid state under standard conditions, a melting point is generally not reported. The compound is known to be potentially explosive, and appropriate safety precautions should be taken during its handling and distillation.

Data Presentation: Physical Properties

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₁N₃O₂ | - |

| Molecular Weight | 157.17 g/mol | - |

| Physical Form | Liquid[1] | Room Temperature |

| Boiling Point | 79-80.5 °C | 18 Torr |

| 33–41 °C | 1 mm Hg | |

| 63–64 °C | 5–6 mm Hg | |

| 72–73 °C | 13 mm Hg | |

| Refractive Index | n²⁰/D 1.4356 | - |

| Storage | Store at room temperature or in a refrigerator. | - |

Experimental Protocols: Synthesis of Tert-Butyl 2-Azidoacetate

The following is a common and reliable method for the synthesis of tert-butyl 2-azidoacetate.

Materials:

-

t-Butyl chloroacetate

-

Sodium azide

-

Acetone

-

Water

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of t-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 ml of 60% (v/v) acetone-water is prepared in a 300-ml round-bottomed flask equipped with a reflux condenser.

-

The heterogeneous mixture, consisting of two liquid phases and a solid phase, is heated under reflux using a steam bath for 18 hours.

-

Following reflux, the acetone is removed by distillation.

-

15 ml of water is added to the remaining mixture to dissolve any inorganic salts.

-

The mixture is transferred to a separatory funnel. The layers are separated, and the lower aqueous layer is extracted twice with 25-ml portions of ether.

-

The ethereal extracts are combined with the original upper layer.

-

The combined organic solution is dried over anhydrous sodium sulfate.

-

The ether is distilled off.

-

The residual oil is fractionated under reduced pressure. The fraction boiling between 33–41°C at 1 mm Hg is collected, yielding tert-butyl 2-azidoacetate.

Note on Safety: Due to the potentially explosive nature of the ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining the pressure as low as is practical.

Visualization of Synthesis Workflow

The synthesis of tert-butyl 2-azidoacetate can be visualized as a straightforward two-step process involving a nucleophilic substitution followed by purification.

Caption: Synthesis workflow for tert-butyl 2-azidoacetate.

References

A Technical Guide to the Solubility Profile of tert-Butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 2-azidoacetate in common laboratory solvents. Due to the absence of publicly available quantitative solubility data, this guide offers a qualitative assessment based on the structural characteristics of the molecule and the principle of "like dissolves like." Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility in their own laboratory settings.

Molecular Structure and Polarity Analysis

tert-Butyl 2-azidoacetate possesses a molecular structure that includes both polar and nonpolar functionalities, which dictates its solubility behavior. The key structural features are:

-

Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

-

Azido Group (-N₃): The azide group is also polar.

-

tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is nonpolar and contributes to steric hindrance.

-

Aliphatic Backbone (-CH₂-): The methylene group is nonpolar.

The presence of both polar (ester and azide) and nonpolar (tert-butyl) groups suggests that tert-butyl 2-azidoacetate is a moderately polar compound. It is unlikely to be fully miscible with highly polar solvents like water or extremely nonpolar solvents like hexane. Its solubility will be highest in solvents of intermediate polarity. The molecule has hydrogen bond acceptor sites (the oxygen atoms of the ester and the nitrogen atoms of the azide) but no hydrogen bond donor sites.[1]

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of tert-butyl 2-azidoacetate in a range of common laboratory solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble / Insoluble | The large nonpolar tert-butyl group may allow for some interaction, but the polar ester and azide groups will limit solubility. |

| Toluene, Benzene | Moderately Soluble | The aromatic ring can interact with the nonpolar part of the molecule, and these solvents have a slight polarity that can accommodate the polar groups better than alkanes. | |

| Polar Aprotic | Diethyl Ether, tert-Butyl methyl ether (MTBE) | Soluble | These solvents have a polarity that is well-matched to the overall polarity of tert-butyl 2-azidoacetate. |

| Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Very Soluble | These solvents have intermediate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Acetone, Acetonitrile (MeCN) | Soluble | These are more polar aprotic solvents, and good solubility is expected. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents that should readily dissolve the compound. | |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of these alcohols can interact with the tert-butyl group, while the hydroxyl group can interact with the polar functionalities. |

| Isopropanol, n-Butanol | Soluble | Similar to methanol and ethanol, good solubility is expected. | |

| Water | Sparingly Soluble / Insoluble | The presence of the nonpolar tert-butyl group and the lack of hydrogen bond donating capabilities will likely make it poorly soluble in water.[2] | |

| Acetic Acid | Likely Soluble with possible reaction | The polarity is suitable for dissolution, but the acidic nature of the solvent could potentially react with the azide or ester functionalities over time. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a general method for determining the quantitative solubility of tert-butyl 2-azidoacetate in a specific solvent.

Objective: To determine the concentration of a saturated solution of tert-butyl 2-azidoacetate in a chosen solvent at a specific temperature.

Materials:

-

tert-Butyl 2-azidoacetate (liquid)[3]

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of tert-butyl 2-azidoacetate to a known volume of the selected solvent. "Excess" means adding enough solute so that some undissolved liquid remains visible after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved tert-butyl 2-azidoacetate has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear, supernatant solvent using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS, HPLC-UV, or ¹H NMR with an internal standard) to determine the concentration of tert-butyl 2-azidoacetate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Safety Precautions: tert-Butyl 2-azidoacetate is a chemical that requires careful handling.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility characteristics of tert-butyl 2-azidoacetate. For precise applications, it is imperative to determine quantitative solubility data through the experimental protocol outlined.

References

Understanding the Reactivity and Stability of Tert-Butyl 2-Azidoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-azidoacetate is a versatile chemical intermediate of significant interest in the fields of chemical biology, drug discovery, and materials science. Its utility stems from the presence of two key functional groups: an azide moiety that participates in highly selective bioorthogonal reactions, and a tert-butyl ester that allows for facile deprotection under acidic conditions. This technical guide provides a comprehensive overview of the reactivity, stability, synthesis, and safe handling of tert-butyl 2-azidoacetate, with a focus on its applications in Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Chemical and Physical Properties

Tert-butyl 2-azidoacetate is a liquid at room temperature with the chemical formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . It is identifiable by its CAS Number: 6367-36-8. For optimal stability, it is recommended to store this compound in a refrigerator.

Table 1: Physicochemical Properties of Tert-Butyl 2-Azidoacetate

| Property | Value | Reference |

| CAS Number | 6367-36-8 | |

| Molecular Formula | C₆H₁₁N₃O₂ | |

| Molecular Weight | 157.17 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | Refrigerator |

Stability and Safe Handling

Precautions for safe handling include:

-

Handling in a well-ventilated area.

-

Wearing suitable protective clothing, including gloves and eye protection.

-

Avoiding contact with skin and eyes.

-

Using non-sparking tools to prevent ignition.

-

Storing containers tightly closed in a dry, cool, and well-ventilated place.

Reactivity Profile

The reactivity of tert-butyl 2-azidoacetate is dominated by the azide and ester functionalities.

-

Azide Group: The azide moiety is a versatile functional group that can act as a nucleophile in substitution reactions and as a 1,3-dipole in cycloaddition reactions. Its most prominent applications are in the Staudinger ligation and azide-alkyne cycloadditions.

-

Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid.

Key Reactions and Experimental Protocols

Synthesis of Tert-Butyl 2-Azidoacetate

A common method for the synthesis of tert-butyl 2-azidoacetate involves the reaction of tert-butyl bromoacetate with sodium azide in a suitable solvent like dimethylformamide (DMF).

Experimental Protocol:

-

To a solution of tert-butyl bromoacetate (1 equivalent) in DMF, add sodium azide (5 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere for approximately 30 hours.

-

After the reaction is complete, add water to the mixture.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain tert-butyl 2-azidoacetate.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly chemoselective and proceeds in two steps: the initial formation of an aza-ylide intermediate, followed by intramolecular cyclization and hydrolysis to yield the amide product and a phosphine oxide byproduct.

dot

A Technical Guide to tert-Butyl 2-Azidoacetate: Synthesis, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a key reagent in organic synthesis and bioconjugation. We delve into its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and application, particularly in the realm of click chemistry.

Core Properties and Commercial Availability

Tert-butyl 2-azidoacetate (CAS No. 6367-36-8) is a liquid organic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol .[1] It is a valuable building block, primarily utilized for the introduction of an azide functional group, which is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The tert-butyl ester group offers the advantage of being readily removable under acidic conditions.

The compound is commercially available from various chemical suppliers, typically with a purity of 90% or higher. It is generally shipped at room temperature and should be stored under refrigeration.

Table 1: Commercial Availability and Pricing

| Supplier | Pack Size | Price (USD) | Availability |

| Biosynth | 0.5 g | $448.40 | 3-4 weeks |

| 5 g | $1,711.00 | 3-4 weeks | |

| Sigma-Aldrich | - | $184.00 | Ships in 10 days |

Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Key Suppliers

A number of chemical companies supply tert-butyl 2-azidoacetate for research and development purposes.

Table 2: Key Suppliers of tert-Butyl 2-Azidoacetate

| Supplier | Contact Information |

| Mashilabs (Shanghai) Co.,Ltd. | Email: --INVALID-LINK--, Tel: 19916721580 |

| Shanghai XinKai Chemical Technology Co., Ltd. | Email: --INVALID-LINK--, Tel: 021-58930698 15921516558 |

| Amadis Chemical Company Limited | Email: --INVALID-LINK--, Tel: 571-89925085 |

| Amatek Scientific Co. Ltd. | Email: --INVALID-LINK--, Tel: 0512-56316828 |

| Henan Alfachem Co.,Ltd. | Email: --INVALID-LINK--, Tel: 0371-55051623 18137891487 |

| Biosynth | Website: --INVALID-LINK-- |

| Sigma-Aldrich | Website: --INVALID-LINK-- |

| BOC Sciences | Website: --INVALID-LINK-- |

Experimental Protocols

Synthesis of tert-Butyl 2-Azidoacetate

A common and effective method for the synthesis of tert-butyl 2-azidoacetate involves the reaction of tert-butyl chloroacetate with sodium azide. The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

tert-Butyl chloroacetate (0.2 mole)

-

Sodium azide (0.37 mole)

-

Acetone

-

Water

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 300-ml round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of tert-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water.

-

Heat the heterogeneous mixture under reflux using a steam bath for 18 hours.

-

After reflux, distill off the acetone. Add 15 ml of water to the remaining mixture to dissolve any inorganic salts.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the lower aqueous layer twice with 25-ml portions of ether.

-

Combine the ether extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.

-

Distill off the ether.

-

Fractionally distill the residual oil under reduced pressure. Collect the fraction boiling at 33–41°C (1 mm Hg). This yields approximately 29 g (92%) of tert-butyl 2-azidoacetate.

Safety Note: Due to the potentially explosive nature of the azide ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining the pressure as low as is practical.[2]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Tert-butyl 2-azidoacetate is a versatile reagent for introducing a triazole linkage in a molecule, a cornerstone of "click chemistry."[3][4][5] The CuAAC reaction is known for its high yield, broad scope, and tolerance of a wide range of functional groups.[5]

General Protocol for a CuAAC Reaction:

This protocol outlines a general procedure for the reaction between an alkyne-containing molecule and tert-butyl 2-azidoacetate.

Materials:

-

Alkyne-functionalized substrate (1 equivalent)

-

tert-Butyl 2-azidoacetate (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equivalents)

-

Sodium ascorbate (0.1 equivalents)

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

Dissolve the alkyne-functionalized substrate and tert-butyl 2-azidoacetate in the chosen solvent system (e.g., t-BuOH/H2O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-Butyl 2-Azidoacetate

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction is celebrated for being high-yielding, broad in scope, and for producing byproducts that are easily removed.[1][2] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is a vital tool in drug discovery, bioconjugation, and materials science due to its dependability, specificity, and biocompatibility.[1][3] This process results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]

These application notes provide a detailed protocol for conducting the CuAAC reaction using tert-butyl 2-azidoacetate, a versatile building block for introducing a protected carboxylic acid moiety via a triazole linkage.

Experimental Protocol

This section details a general procedure for the copper-catalyzed azide-alkyne cycloaddition of tert-butyl 2-azidoacetate with a terminal alkyne.

Materials Required:

-

tert-Butyl 2-azidoacetate

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[4]

-

Sodium ascorbate (NaAsc)[4]

-

Solvent: A mixture of tert-butanol and water (1:1, v/v) is commonly employed.[1] Other potential solvents include DMSO, DMF, or THF, depending on reactant solubility.[1]

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]

-

Brine solution[1]

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve tert-butyl 2-azidoacetate (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in the selected solvent system (e.g., 1:1 tert-butanol/water).[1]

-

Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.1-0.2 equivalents).[1]

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1] The reaction is typically conducted at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product using an organic solvent like ethyl acetate or dichloromethane (three times).[1]

-

Purification: Combine the organic layers and wash with brine.[1] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for a typical CuAAC reaction. Note that optimal conditions can vary depending on the specific alkyne substrate.

| Parameter | Value | Reference |

| tert-Butyl 2-azidoacetate (equivalents) | 1.0 | [1] |

| Terminal Alkyne (equivalents) | 1.0 - 1.2 | [1] |

| CuSO₄·5H₂O (equivalents) | 0.01 - 0.05 | [1] |

| Sodium Ascorbate (equivalents) | 0.1 - 0.2 | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 4 - 24 hours | [4] |

Experimental Workflow

Caption: Workflow for the CuAAC reaction.

Signaling Pathway of Catalysis

Caption: Catalytic cycle of the CuAAC reaction.

References

Applications of tert-butyl 2-azidoacetate in Bioconjugation Techniques: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-azidoacetate is a versatile chemical reagent employed in bioconjugation and chemical biology. Its primary utility lies in its function as a precursor for introducing the azide moiety onto biomolecules. The azide group is a key component in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them invaluable tools for covalently linking molecules in complex biological environments.

The tert-butyl ester group in tert-butyl 2-azidoacetate serves as a protecting group for the carboxylic acid. This allows for the selective reaction of the azide functionality. Following its use, the tert-butyl group can be removed under acidic conditions to reveal a carboxylic acid, providing a handle for further modifications if required. This bifunctionality makes it a valuable building block in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the functionalization of surfaces with biomolecules.

Core Applications

The primary application of tert-butyl 2-azidoacetate in bioconjugation is as a reagent for installing an azide chemical reporter onto a molecule of interest. This is typically achieved through the synthesis of an activated ester derivative, such as an N-hydroxysuccinimidyl (NHS) ester, which can then react with primary amines (e.g., lysine residues) on proteins. Once the molecule is "azide-tagged," it can be conjugated to another molecule containing a terminal alkyne or a strained cyclooctyne.

Key application areas include:

-

Protein Labeling and Modification: Introduction of azide groups onto proteins for subsequent fluorescent labeling, PEGylation, or conjugation to other proteins or small molecules.

-

Drug Development: Synthesis of antibody-drug conjugates (ADCs), where a potent drug molecule is linked to a monoclonal antibody to target specific cells.

-

Proteomics: Labeling of proteins for identification, quantification, and interaction studies.

-

Surface Immobilization: Functionalization of surfaces to covalently attach biomolecules for applications in diagnostics and biomaterials.

Data Presentation: Quantitative Analysis of Azide-Alkyne Cycloaddition Reactions

The efficiency of bioconjugation via azide-alkyne cycloaddition is influenced by several factors, including the choice of catalyst, ligand, solvent, and the specific azide and alkyne reaction partners. While specific quantitative data for tert-butyl 2-azidoacetate is not extensively published in comparative tables, the following data for analogous azido-functionalized compounds in CuAAC reactions can provide an expectation of reaction parameters and yields.

| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O / NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | >95 |

| Propargyl Alcohol | CuSO₄·5H₂O / NaAsc | THPTA | PBS | RT | 1 | >98 |

| Alkyne-modified Protein | CuSO₄·5H₂O / NaAsc | TBTA | Aqueous Buffer | RT | 2-4 | 80-95 |

| Alkyne-labeled Oligo | CuSO₄·5H₂O / NaAsc | THPTA | Water | RT | 0.5-1 | >90 |

Note: This table summarizes representative data for CuAAC reactions with various azido compounds to provide an estimation of reaction parameters and yields. Specific results with tert-butyl 2-azidoacetate may vary.

Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 2-azidoacetate (Azido-NHS ester)

This protocol describes the activation of azidoacetic acid (derived from tert-butyl 2-azidoacetate) to an amine-reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Azidoacetic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve azidoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDCI (1.1 eq) to the solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-succinimidyl 2-azidoacetate.

-

The product can be purified by recrystallization or column chromatography.

Protocol 2: Azide-Labeling of a Protein

This protocol details the modification of a protein with the synthesized Azido-NHS ester to introduce azide functionalities.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

N-succinimidyl 2-azidoacetate (Azido-NHS ester)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column or dialysis tubing (appropriate MWCO)

Procedure:

-

Dissolve the protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of Azido-NHS ester (e.g., 100 mM) in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.[1]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours with gentle stirring.

-

Purify the azide-modified protein from unreacted Azido-NHS ester and byproducts using a desalting column (SEC) or by dialysis against PBS.

-

Confirm the incorporation of the azide group by mass spectrometry (optional).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein

This protocol describes the conjugation of an azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye or a drug).

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[2]

-

In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).

-

Prepare a catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[2] Let it stand for a few minutes.

-

Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.[1][2]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][2]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[1]

-

Purify the bioconjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.

-

Characterize the final conjugate using SDS-PAGE, mass spectrometry, and HPLC.

Visualizations

Caption: Workflow for protein bioconjugation using tert-butyl 2-azidoacetate.

References

The Versatile Role of Tert-butyl 2-azidoacetate in Advancing Polymer Chemistry and Material Science

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 2-azidoacetate is a bifunctional reagent of significant interest in polymer chemistry and material science. It incorporates two key chemical motifs: an azide group, which is a cornerstone of "click chemistry," and a tert-butyl ester, a common protecting group for carboxylic acids. This unique combination allows for the strategic introduction of functionalities into polymers, enabling the creation of advanced materials with tailored properties for a wide range of applications, including drug delivery, surface modification, and the development of novel biomaterials.

The azide moiety provides a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the covalent attachment of various molecules, such as peptides, drugs, or other polymers, to the polymer backbone under mild conditions.[1] The tert-butyl ester group serves as a latent carboxylic acid. Following polymerization or polymer modification, this group can be readily cleaved under acidic conditions to reveal a hydrophilic carboxylic acid group, altering the polymer's solubility, charge, and functionality.[2]

These application notes provide an overview of the utility of tert-butyl 2-azidoacetate, alongside detailed protocols for its use in polymer synthesis and modification.

Key Applications:

-

Synthesis of Functional Polymers: Tert-butyl 2-azidoacetate can be used to introduce azide and protected carboxyl functionalities into polymers through various polymerization techniques.

-

Post-Polymerization Modification: It serves as a key reagent for the functionalization of existing polymers, enabling the attachment of a wide array of molecules through click chemistry.[3]

-

Development of Smart Materials: The cleavable tert-butyl ester allows for the creation of polymers that can change their properties in response to environmental stimuli, such as pH.

-

Bioconjugation: The azide group facilitates the conjugation of polymers to biological molecules, which is crucial for applications in drug delivery and biomedical imaging.[4]

Data Presentation

Table 1: Typical Characteristics of a Polymer Before and After Modification with Tert-butyl 2-azidoacetate and Subsequent Deprotection.

| Parameter | Base Polymer (e.g., Hydroxyl-terminated) | After Reaction with Tert-butyl 2-azidoacetate | After Deprotection of Tert-butyl Group |

| Molecular Weight (Mn) | Varies | Increase | Slight Decrease |

| Polydispersity Index (Mw/Mn) | ~1.1 - 1.5 | ~1.1 - 1.6 | ~1.1 - 1.6 |

| Key Functional Groups | -OH | -N₃, -C(O)O-tBu | -N₃, -COOH |

| Solubility | Varies (e.g., in THF, DCM) | Similar to base polymer | Increased polarity, potential for aqueous solubility |

| ¹H NMR Chemical Shift (ppm) | Characteristic peaks of backbone | ~1.4-1.5 (s, 9H, -C(CH₃)₃) | Disappearance of peak at ~1.4-1.5 ppm |

Table 2: Example Reaction Conditions for Click Chemistry with Azide-Functionalized Polymers.

| Parameter | Condition |

| Catalyst | Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |

| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or water/t-butanol mixtures |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12 - 48 hours |

Experimental Protocols

Protocol 1: Synthesis of an Azide- and Tert-butyl Ester-Functionalized Polymer via Esterification

This protocol describes a general method for functionalizing a hydroxyl-terminated polymer with tert-butyl 2-azidoacetate.

Materials:

-

Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol) (PEG-OH))

-

Tert-butyl 2-azidoacetate

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxyl-terminated polymer (1 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve tert-butyl 2-azidoacetate (1.5 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM.

-

Slowly add the solution from step 2 to the polymer solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the functionalized polymer by adding the concentrated solution dropwise to cold anhydrous diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Characterize the final product using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol outlines the general procedure for conjugating an alkyne-containing molecule to the azide-functionalized polymer synthesized in Protocol 1.

Materials:

-

Azide-functionalized polymer (from Protocol 1)

-

Alkyne-containing molecule (e.g., propargyl-functionalized fluorescent dye)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol, or DMF)

-

Dialysis tubing (if applicable for purification)

Procedure:

-

Dissolve the azide-functionalized polymer (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in the chosen solvent system in a round-bottom flask.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the polymer solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

-

Monitor the completion of the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.

-

Purify the resulting polymer conjugate. For water-soluble polymers, this can be achieved by dialysis against deionized water to remove the copper catalyst and excess reagents. For organic-soluble polymers, passing the solution through a column of neutral alumina can remove the copper catalyst.

-

Isolate the final product by lyophilization (for aqueous solutions) or by precipitation and drying under vacuum.

-

Characterize the conjugated polymer by ¹H NMR, GPC, and UV-Vis spectroscopy (if a chromophore was attached).

Protocol 3: Deprotection of the Tert-butyl Ester to Yield a Carboxylic Acid-Functionalized Polymer

This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid functionality.

Materials:

-

Tert-butyl ester-functionalized polymer

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve the tert-butyl ester-functionalized polymer in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents per tert-butyl group) to the solution.

-

Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by ¹H NMR for the disappearance of the tert-butyl peak at approximately 1.4-1.5 ppm.[2]

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol or water).

-